N-Ethyl-3,4-dimethylbenzylamine
Overview
Description
N-Ethyl-3,4-dimethylbenzylamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Ethyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . The molecule consists of a benzyl group attached to a dimethyl amino functional group .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these reactions, accelerating the rate of reaction without being consumed in the process .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of polyurethane foams and epoxy resins . Its catalytic action facilitates the reaction between the reactants, leading to the formation of these materials .
Result of Action
The result of this compound’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, including insulation, coatings, adhesives, sealants, and more .
Biochemical Analysis
Biochemical Properties
N-Ethyl-3,4-dimethylbenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a catalyst in the formation of polyurethane foams and epoxy resins . The compound’s interaction with enzymes such as butyl lithium leads to directed ortho metalation, which is crucial for the synthesis of various derivatives . Additionally, this compound undergoes quaternization with alkyl halides to form quaternary ammonium salts, which are useful as phase transfer catalysts .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a catalyst in biochemical reactions, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the formation of polyurethane foams and epoxy resins suggests its involvement in cellular processes related to material synthesis . Detailed studies on its specific effects on cell signaling pathways and gene expression are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with butyl lithium results in directed ortho metalation, which is essential for the synthesis of various derivatives . Additionally, this compound undergoes quaternization with alkyl halides, forming quaternary ammonium salts that act as phase transfer catalysts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable at room temperature and can be stored for extended periods without significant degradation . Detailed studies on its long-term effects on cellular function in in vitro or in vivo settings are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been found to be effective in the treatment of depression and anxiety disorders. At higher dosages, it may exhibit toxic or adverse effects. Detailed studies on the threshold effects and toxicology of this compound in animal models are necessary to understand its safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes hydroxylation, N-dealkylation, and carbonylation during its metabolism . These metabolic processes are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. Detailed studies on the specific transporters and binding proteins involved in the transport and distribution of this compound are limited .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Detailed studies on the subcellular localization and its effects on the activity or function of this compound are limited .
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLCDILGMWAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608931 | |
Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39180-83-1 | |
Record name | N-Ethyl-3,4-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39180-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.